Lower Computed Lipophilicity Relative to the Aromatic Indole Analog
The computed octanol–water partition coefficient (XLogP3‑AA) of (1‑Methylindolin‑3‑yl)methanol is 1.2 [1], whereas the fully aromatic counterpart (1‑methyl‑1H‑indol‑3‑yl)methanol (CAS 6965‑44‑2) has a predicted XLogP3 value of approximately 2.0 [2]. The ≈0.8 log unit difference indicates that the indoline derivative is markedly more hydrophilic, which can translate into higher aqueous solubility and potentially lower passive membrane permeability. This property is critical when selecting a fragment or intermediate for lead‑optimization libraries where lipophilicity‑driven promiscuity or solubility‑limited absorption must be controlled.
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.2 |
| Comparator Or Baseline | (1‑Methyl‑1H‑indol‑3‑yl)methanol (CAS 6965‑44‑2): XLogP3 ≈ 2.0 (predicted by PubChem) |
| Quantified Difference | ΔXLogP3 ≈ –0.8 log units (more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
The lower lipophilicity may reduce non‑specific protein binding and improve solubility, making the indoline scaffold preferable for early‑stage fragment‑based drug discovery where high ligand efficiency and low logP are desired.
- [1] PubChem Compound Summary for CID 45088751, (1-Methylindolin-3-yl)methanol. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/795275-62-6 View Source
- [2] PubChem Compound Summary for CID 9602877, (1-Methyl-1H-indol-3-yl)methanol. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/6965-44-2 (XLogP3 value retrieved from computed properties section.) View Source
